1H-1,2,3-Triazolo[4,5-b]pyridine

Catalog No.
S774599
CAS No.
273-34-7
M.F
C5H4N4
M. Wt
120.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-1,2,3-Triazolo[4,5-b]pyridine

CAS Number

273-34-7

Product Name

1H-1,2,3-Triazolo[4,5-b]pyridine

IUPAC Name

2H-triazolo[4,5-b]pyridine

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

InChI

InChI=1S/C5H4N4/c1-2-4-5(6-3-1)8-9-7-4/h1-3H,(H,6,7,8,9)

InChI Key

VQNDBXJTIJKJPV-UHFFFAOYSA-N

SMILES

C1=CC2=NNN=C2N=C1

Canonical SMILES

C1=CC2=NNN=C2N=C1

1H-1,2,3-Triazolo[4,5-b]pyridine is a bicyclic compound characterized by a triazole ring fused to a pyridine ring. Its molecular formula is C₅H₄N₄, and it features a planar structure conducive to various chemical interactions. The compound exhibits interesting electronic properties due to the presence of nitrogen atoms in both its rings, which can participate in hydrogen bonding and coordination with metal ions .

As a Starting Material in Synthesis

  • Synthesis of energetic materials: 1H-1,2,3-Triazolo[4,5-b]pyridine can serve as a starting material for the synthesis of energetic materials, such as 2,4,8,10-tetranitro-5H-pyrido[3″,2″:4′,5′] [, , ] triazolo [1′,2′:1,2] [, , ]- triazolo [5,4-b]-pyridin-6-ium inner salt []. This compound exhibits promising properties for potential use in explosives or propellants [].

As a Building Block in Medicinal Chemistry

  • Exploration of new drug candidates: The heterocyclic structure of 1H-1,2,3-Triazolo[4,5-b]pyridine has led to its exploration as a potential building block in the design and synthesis of novel drug candidates. Researchers are investigating its ability to interact with specific biological targets, potentially leading to the development of new therapeutics for various diseases [, ].

As a Ligand in Coordination Chemistry

  • Development of functional materials: The nitrogen atoms in 1H-1,2,3-Triazolo[4,5-b]pyridine can act as Lewis base donors, allowing it to bind to metal ions and form coordination complexes. This property makes it a potential ligand in coordination chemistry, where researchers are exploring its ability to participate in the development of functional materials with desired properties [].

  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in reactions with electrophiles.
  • Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic compounds.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to derivatives with altered biological activities .

1H-1,2,3-Triazolo[4,5-b]pyridine has demonstrated significant biological activity:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens.
  • Analgesic Effects: Some derivatives have been reported to possess analgesic properties comparable to conventional pain relievers .
  • Anticancer Activity: Research indicates that certain analogs may inhibit cancer cell proliferation through various mechanisms .

Several methods have been developed for synthesizing 1H-1,2,3-triazolo[4,5-b]pyridine:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors using heat or catalysts.
  • Hydrazine Derivatives: The compound can also be synthesized from hydrazine derivatives and pyridine carboxaldehydes.
  • One-Pot Reactions: Recent advancements allow for one-pot synthesis involving multiple reactants to streamline the process and improve yields .

The versatility of 1H-1,2,3-triazolo[4,5-b]pyridine extends to various applications:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs with enhanced efficacy against infections and cancer.
  • Material Science: The compound is used in the synthesis of polymers and materials with specific electronic properties.
  • Chemical Sensors: Its ability to coordinate with metal ions makes it suitable for developing sensors for detecting metal contamination in environments .

Interaction studies involving 1H-1,2,3-triazolo[4,5-b]pyridine focus on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • Spectroscopic Methods: To analyze changes in electronic properties upon binding.
  • In Vivo Studies: To evaluate pharmacokinetics and bioavailability in living organisms .

Several compounds share structural similarities with 1H-1,2,3-triazolo[4,5-b]pyridine. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Properties
1H-Pyrazolo[4,5-b]pyridinePyrazole fused to pyridineAntimicrobial activity
1H-Imidazo[4,5-b]pyridineImidazole fused to pyridineAnticancer properties
1H-Triazolo[4,5-d]pyrimidineTriazole fused to pyrimidinePotential anti-inflammatory effects

Uniqueness of 1H-1,2,3-Triazolo[4,5-b]pyridine

The unique combination of triazole and pyridine rings allows 1H-1,2,3-triazolo[4,5-b]pyridine to exhibit distinct electronic properties and biological activities not found in its analogs. Its ability to form stable complexes with metal ions further enhances its utility in various applications.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

273-34-7

Wikipedia

3H-1,2,3-triazolo[4,5-b]pyridine

Dates

Modify: 2023-08-15

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